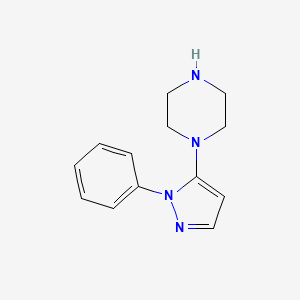

1-(2-Phenylpyrazol-3-yl)piperazine

Description

Contextualization within Pyrazole (B372694) and Piperazine (B1678402) Heterocyclic Chemistry

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many pharmacologically active agents. nih.govmdpi.comglobalresearchonline.netnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govmdpi.comglobalresearchonline.net The pyrazole nucleus is a key component in several commercially successful drugs, which has solidified its importance in pharmaceutical research. nih.govmdpi.com

Similarly, piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is a ubiquitous feature in a vast number of therapeutic agents. researchgate.net The piperazine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability. researchgate.net Its derivatives have been extensively explored for their potential in treating a range of conditions, particularly those affecting the central nervous system (CNS). researchgate.netsilae.it

The combination of these two heterocyclic systems into a single molecular entity, as seen in 1-(2-Phenylpyrazol-3-yl)piperazine, creates a "hybrid" molecule with the potential for novel and enhanced biological activities. The phenyl group attached to the pyrazole ring further adds to the structural complexity and potential for diverse biological interactions.

Overview of Historical and Contemporary Research Trajectories for Pyrazole-Piperazine Conjugates

The exploration of molecules that conjugate pyrazole and piperazine moieties has been a fruitful area of research for several decades. Historically, research in this area was often driven by the desire to combine the known pharmacological properties of each individual heterocycle to create synergistic effects or to develop compounds with novel mechanisms of action.

In recent years, the research trajectory for pyrazole-piperazine conjugates has become increasingly sophisticated, with a strong emphasis on structure-activity relationship (SAR) studies and target-based drug design. frontiersin.orgnih.gov Contemporary research often involves the synthesis of libraries of these conjugates with various substituents on both the pyrazole and piperazine rings to fine-tune their biological activity against specific targets. A significant focus of modern research has been in the field of oncology, where pyrazole-piperazine derivatives have shown promise as inhibitors of various protein kinases and other signaling pathways implicated in cancer progression. nih.gov

Another important avenue of investigation for these conjugates is in the area of CNS disorders. The ability of the piperazine moiety to interact with various receptors in the brain, combined with the diverse pharmacological profile of the pyrazole ring, makes these compounds attractive candidates for the development of new treatments for conditions such as anxiety, depression, and psychosis. researchgate.netcuestionesdefisioterapia.com

Rationale for Advanced Academic Investigation of the this compound Scaffold

The specific scaffold of this compound presents a compelling case for dedicated academic investigation for several reasons. Firstly, the precise arrangement of the phenyl, pyrazole, and piperazine moieties in this molecule offers a unique three-dimensional structure that may interact with biological targets in a novel manner compared to other pyrazole-piperazine conjugates.

Secondly, while extensive research has been conducted on various substituted pyrazole-piperazine derivatives, the parent scaffold of this compound provides a crucial starting point for systematic SAR studies. A thorough understanding of the biological activity of this core structure is essential for the rational design of more potent and selective analogs.

Furthermore, the synthesis of this compound and its derivatives can provide valuable insights into the chemical reactivity of this particular arrangement of heterocyclic rings. This knowledge can be leveraged for the development of more efficient and versatile synthetic methodologies for this class of compounds. The investigation of this scaffold also holds the potential to uncover novel biological activities that have not been previously associated with pyrazole-piperazine conjugates, thereby opening up new avenues for therapeutic intervention.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-(2-phenylpyrazol-3-yl)piperazine |

InChI |

InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-13(6-7-15-17)16-10-8-14-9-11-16/h1-7,14H,8-11H2 |

InChI Key |

NTQFIVQWNHXBIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2 Phenylpyrazol 3 Yl Piperazine

Retrosynthetic Analysis and Key Precursors

A common retrosynthetic approach for 1-(2-phenylpyrazol-3-yl)piperazine involves disconnecting the molecule at the C-N bond between the pyrazole (B372694) and piperazine (B1678402) rings. This leads to two primary precursors: a 3-halopyrazole derivative (e.g., 3-chloro- or 3-bromo-1-phenylpyrazole) and piperazine.

Another key disconnection can be made within the pyrazole ring itself. This strategy often starts from more fundamental building blocks. For instance, the pyrazole ring can be formed from a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. A key precursor in this approach is a β-keto ester or a related diketone, which reacts with phenylhydrazine (B124118) to form the pyrazole ring. The piperazine moiety can then be introduced onto the pyrazole core.

Key precursors identified through these analyses include:

Phenylhydrazine

1,3-Diketones or β-keto esters (e.g., ethyl acetoacetate)

Piperazine or a protected form like N-Boc-piperazine

Aryl halides for coupling reactions (e.g., 1,2-difluorobenzene)

Classical and Contemporary Synthetic Routes

The synthesis of this compound and its analogs can be accomplished through several established and modern routes.

One classical method involves the condensation of a β-keto ester, such as ethyl acetoacetate, with phenylhydrazine to form a pyrazolone (B3327878) intermediate. This intermediate is then halogenated, typically with phosphorus oxychloride, to yield a 3-chloropyrazole derivative. Subsequent nucleophilic substitution with piperazine affords the final product.

Another modern route utilizes transition metal-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination can be employed to couple a 3-halopyrazole with piperazine using a palladium catalyst. googleapis.com This method offers high efficiency and functional group tolerance. googleapis.com

A patent describes a process for preparing a related compound, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, by reacting ethyl piperazine-1-carboxylate with ethyl acetoacetate, followed by cyclization with phenylhydrazine. google.com This highlights a variation in the classical approach.

Here is a table summarizing some synthetic routes:

| Route | Key Reactants | Key Intermediates | Reaction Type |

| Classical Route | Ethyl acetoacetate, Phenylhydrazine, Piperazine | Phenylpyrazolone, 3-Chlorophenylpyrazole | Condensation, Halogenation, Nucleophilic Substitution |

| One-Pot Synthesis | 1,3-Diketone, Phenylhydrazine, Piperazine | - | Multicomponent Reaction |

| Buchwald-Hartwig Amination | 3-Halopyrazole, Piperazine | - | Palladium-catalyzed Cross-Coupling |

| Patent WO2015063709A1 | Ethyl piperazine-1-carboxylate, Ethyl acetoacetate, Phenylhydrazine | - | Condensation, Cyclization |

Mechanistic Pathways of Key Coupling and Cyclization Reactions

The formation of the pyrazole ring from a 1,3-dicarbonyl compound and phenylhydrazine proceeds through a condensation reaction followed by cyclization. Initially, the more reactive ketone carbonyl of the diketone reacts with phenylhydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation, involving the remaining carbonyl group and the other nitrogen of the hydrazine moiety, leads to the formation of the five-membered pyrazole ring after dehydration.

In transition metal-catalyzed couplings like the Buchwald-Hartwig amination, the mechanism involves a catalytic cycle. googleapis.com The cycle typically begins with the oxidative addition of the 3-halopyrazole to the palladium(0) catalyst. The resulting palladium(II) complex then undergoes coordination with piperazine, followed by reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. googleapis.com

Catalytic Systems and Optimized Reaction Conditions

For transition metal-catalyzed syntheses, the choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction conditions.

Catalysts: Palladium catalysts such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used for Buchwald-Hartwig amination. googleapis.com Copper-based catalysts are also employed in Ullmann-type couplings. googleapis.com

Ligands: Phosphine ligands like BINAP, Xantphos, and DavePhos are often used to stabilize the palladium catalyst and facilitate the catalytic cycle.

Bases: Weak inorganic bases such as K₂CO₃ or Cs₂CO₃ are typically used to deprotonate the piperazine nitrogen without causing side reactions.

Solvents: Aprotic polar solvents like toluene, dioxane, or DMF are common choices for these reactions.

Optimization of these parameters, including reaction temperature and time, is essential to maximize yield and minimize byproducts. For instance, a facile palladium-catalyzed methodology for arylpiperazine synthesis reports achieving yields up to 97% under aerobic conditions with electron-donating and sterically hindered aryl chlorides. researchgate.net

Purification and Isolation Techniques for Research Scale Production

On a research scale, the purification and isolation of this compound typically involve standard laboratory techniques. After the reaction is complete, the crude product is often worked up by extraction to remove inorganic salts and other water-soluble impurities.

The primary method for purification is column chromatography on silica (B1680970) gel. A suitable eluent system, often a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar solvent like ethyl acetate (B1210297) or dichloromethane/methanol, is used to separate the desired product from unreacted starting materials and byproducts. clockss.org

Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture. The purity of the final compound is typically assessed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For example, a patent describes purifying a related compound by filtering a hot ethanol (B145695) solution and then allowing it to cool and crystallize. google.com

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the synthesis of chiral analogs, where stereocenters are present on the piperazine ring or on substituents, requires stereoselective methods.

One approach involves using a chiral starting material, such as a chiral piperazine derivative. This chiral building block can then be coupled with the phenylpyrazole moiety to yield the desired chiral analog.

Alternatively, asymmetric synthesis can be employed. This might involve using a chiral catalyst to induce stereoselectivity in a key bond-forming step. For instance, a chiral ligand in a palladium-catalyzed C-N coupling reaction could potentially lead to a stereoselective synthesis.

A study on the stereoselective synthesis of a chiral piperazine derivative utilized reductive amination with NaBH(OAc)₃ and subsequent cyclization to construct the chiral piperazine ring. clockss.org Another publication details the stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold, where stereoisomers were successfully separated by silica gel column chromatography. rsc.org

Green Chemistry Principles and Sustainable Synthesis Protocols

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

Atom Economy: One-pot and multicomponent reactions are favored as they increase atom economy by reducing the number of synthetic steps and purification stages. chemrevlett.com

Use of Safer Solvents: Efforts are made to replace hazardous solvents with greener alternatives. For example, using water as a solvent in certain reaction steps is a key green approach. researchgate.net

Catalysis: The use of catalysts, especially recyclable ones, is a core principle of green chemistry. googleapis.com This reduces waste compared to stoichiometric reagents. googleapis.com

Energy Efficiency: Microwave-assisted synthesis and ultrasound irradiation are being explored as energy-efficient alternatives to conventional heating. nih.govresearchgate.net These techniques can significantly reduce reaction times and energy consumption. nih.govresearchgate.net

Renewable Feedstocks: While not widely implemented for this specific compound yet, the future of green synthesis lies in utilizing renewable starting materials.

A study on the synthesis of pyrazole derivatives highlights the use of ultrasound as an eco-friendly energy source to improve yields and reduce reaction times. nih.gov Another paper discusses the application of mechanochemistry, a solvent-free method, for the synthesis of related heterocyclic compounds. researchgate.net

Automated and High-Throughput Synthesis Methodologies

The demand for large, structurally diverse compound libraries for drug discovery and lead optimization has driven the development of automated and high-throughput (HTS) synthetic methodologies. While specific documentation on the automated synthesis of this compound is not extensively detailed in public literature, the synthesis of the core pyrazole-piperazine scaffold is highly compatible with modern automation technologies. These approaches, including parallel synthesis, solid-phase synthesis (SPS), and flow chemistry, are routinely applied to generate libraries of analogous compounds, enabling rapid structure-activity relationship (SAR) studies.

The general synthetic approach to pyrazole-piperazine derivatives involves two key transformations that can be adapted for automation: the formation of the pyrazole ring and the introduction of the piperazine moiety. The pyrazole core is typically constructed via a cyclocondensation reaction, most commonly the Knorr pyrazole synthesis, which involves reacting a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govyoutube.com The piperazine ring can then be introduced via nucleophilic substitution or reductive amination. nih.gov

Parallel Synthesis

Parallel synthesis is a cornerstone of high-throughput chemistry, allowing for the simultaneous creation of hundreds of discrete compounds in multi-well plates or arrays of reactors. This methodology is ideal for exploring the chemical space around the this compound core by varying substituents on both the phenyl ring of the pyrazole and the piperazine ring.

In a typical automated parallel synthesis workflow, a robotic liquid handler would dispense solutions of a common precursor, such as a 1,3-diketone, into the wells of a microtiter plate. Subsequently, a library of different substituted phenylhydrazines would be added to generate a diverse set of 1-phenylpyrazole (B75819) intermediates. Following an automated workup or purification step, a variety of piperazine derivatives could be introduced to complete the synthesis. The use of automated purification systems, like mass-directed preparative HPLC, allows for the efficient isolation of the final products in high purity.

A representative parallel synthesis could involve the reaction of various N-substituted piperazines with a common pyrazole precursor. The data below illustrates the outcomes for a library of hypothetical derivatives, showcasing the typical yields and purities achieved through such methods.

| Compound ID | Piperazine Substituent (R) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1a | -H | 12 | 78 | >95 |

| 1b | -CH₃ | 12 | 81 | >95 |

| 1c | -C₂H₅ | 12 | 75 | >95 |

| 1d | -CH(CH₃)₂ | 16 | 68 | >95 |

| 1e | -C(CH₃)₃ | 24 | 55 | >90 |

| 1f | -CH₂Ph | 16 | 72 | >95 |

Flow Chemistry

Flow chemistry, or continuous-flow synthesis, offers significant advantages for automation, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and the ability to telescope multi-step sequences without isolating intermediates. nih.govacs.orgmdpi.com This technology is well-suited for the synthesis of pyrazole-containing scaffolds.

A fully automated, multi-step flow approach can be envisioned for this compound. acs.org For instance, an initial reactor module could facilitate the Knorr cyclocondensation of a 1,3-dicarbonyl compound and phenylhydrazine. The resulting product stream, containing the pyrazole intermediate, would flow directly into a second reactor module for the nucleophilic substitution reaction with piperazine. The use of immobilized reagents or scavengers within the flow path can eliminate the need for traditional aqueous workups, delivering a clean product stream for final purification. A study by Jamison and colleagues demonstrated a rapid, modular continuous flow synthesis of highly functionalized pyrazoles, showcasing the efficiency of this approach. mit.edu

The table below outlines a potential two-step flow synthesis of substituted pyrazoles, illustrating the efficiency and high yields achievable. mit.edu

| Product | R¹ | R² | Residence Time (min) | Yield (%) |

|---|---|---|---|---|

| 2a | Ph | CO₂Et | 15 | 92 |

| 2b | 4-MeO-Ph | CO₂Et | 15 | 89 |

| 2c | 4-Cl-Ph | CO₂Et | 15 | 94 |

| 2d | 2-thienyl | CO₂Et | 15 | 85 |

| 2e | Ph | CF₃ | 28 | 93 |

Solid-Phase Synthesis (SPS)

Solid-phase synthesis is a powerful technique for generating large combinatorial libraries of heterocycles, including pyrazoles. mdpi.com In this approach, the initial starting material is covalently attached to a solid support (resin). All subsequent reaction steps, washings, and purifications are simplified to mere filtration of the resin.

A potential SPS strategy for a library of this compound derivatives would begin by anchoring a suitable building block, like an acetyl-functionalized carboxylic acid, to a Rink amide resin. mdpi.com This would be followed by a sequence of reactions including a Claisen condensation, α-alkylation, and finally, cyclization with a library of substituted hydrazines to form the pyrazole ring. The final cleavage from the resin would release the desired pyrazole compounds, which could then be reacted with piperazine in a subsequent solution-phase step or directly if the piperazine moiety was incorporated earlier in the sequence. This split-and-mix approach allows for the exponential generation of a vast number of compounds. mdpi.com

These automated and high-throughput methodologies are instrumental in modern medicinal chemistry, enabling the rapid synthesis and evaluation of thousands of compounds. By applying these principles to the this compound scaffold, researchers can efficiently explore its therapeutic potential.

Advanced Structural Elucidation and Conformational Analysis of 1 2 Phenylpyrazol 3 Yl Piperazine

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of 1-(2-Phenylpyrazol-3-yl)piperazine, providing insights into its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl, pyrazole (B372694), and piperazine (B1678402) rings. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The pyrazole ring protons would also resonate in the aromatic region, with their specific shifts influenced by the phenyl substituent. The piperazine ring protons would be found in the upfield region, likely as multiplets around δ 3.0-4.0 ppm, reflecting the different chemical environments of the axial and equatorial protons. The integration of these signals would confirm the number of protons in each part of the molecule. For comparison, in 1-phenylpiperazine, the phenyl protons appear at δ 6.8-7.3 ppm, and the piperazine protons are observed at approximately δ 3.0-3.2 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms. The phenyl and pyrazole carbons would have signals in the downfield region (δ 110-150 ppm), while the piperazine carbons would be located further upfield (δ 40-60 ppm). Theoretical calculations, such as those performed using Density Functional Theory (DFT), can aid in the precise assignment of these signals by predicting the chemical shifts. jocpr.com

A summary of expected NMR data, based on analogous compounds, is presented below:

| Moiety | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.0 - 8.0 (m) | 120 - 140 |

| Pyrazole-H | 6.0 - 7.5 (d, t) | 100 - 150 |

| Piperazine-H (CH₂) | 3.0 - 4.0 (m) | 40 - 60 |

Note: This is a generalized table based on typical values for similar structures. Actual values may vary. m = multiplet, d = doublet, t = triplet.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C-H stretching of the aliphatic piperazine ring (around 2800-3000 cm⁻¹), C=C and C=N stretching of the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations (typically in the 1200-1350 cm⁻¹ region). The IR spectrum of 1-phenylpiperazine, for instance, shows characteristic peaks for these vibrations. nih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₁₆N₄), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would also offer structural clues, for example, by showing the loss of the piperazine or phenyl fragments. In related phenylpiperazine derivatives, fragmentation often involves the cleavage of the piperazine ring. massbank.eu

Conformational Dynamics and Energetics Studies of the Piperazine Ring

The piperazine ring in this compound is not static and can undergo conformational changes, primarily the chair-to-chair interconversion. Computational chemistry methods, such as DFT, can be employed to study the energetics of these conformations. Such studies can determine the relative energies of the different chair, boat, and twist-boat conformations and the energy barriers between them. For the unsubstituted piperazine ring, the chair conformation is the most stable. In substituted piperazines, the preferred conformation and the orientation of the substituents (axial vs. equatorial) are influenced by steric and electronic factors. uobaghdad.edu.iq

Chiroptical Properties and Enantiomeric Purity Assessment (If Chiral Forms are Investigated)

The molecule this compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example by introducing a substituent on the piperazine ring, then chiroptical techniques would be essential for their characterization. These methods, such as circular dichroism (CD) spectroscopy, would be used to study the stereochemical properties of the enantiomers and to determine their enantiomeric purity.

Computational Chemistry and Molecular Modeling Studies of 1 2 Phenylpyrazol 3 Yl Piperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and reactivity of 1-(2-phenylpyrazol-3-yl)piperazine. researchgate.net These calculations provide a detailed understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net For pyrazole (B372694) derivatives, these calculations help in identifying the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the electronegative and electropositive regions of the molecule. In this compound, the nitrogen atoms of the pyrazole and piperazine (B1678402) rings are expected to be electron-rich, representing potential sites for hydrogen bonding and coordination with metal ions. nih.gov Conversely, the hydrogen atoms attached to the carbon framework are generally electron-deficient. This information is invaluable for predicting the non-covalent interactions that govern the binding of the molecule to a biological target.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), and electrophilicity index (ω). Such parameters are instrumental in comparing the reactivity of a series of related compounds and in understanding their potential biological activity. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Pyrazole Derivatives

| Descriptor | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical stability and reactivity |

| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity and solubility |

| Electrophilicity Index | 1.5 to 3.0 eV | Propensity to accept electrons |

Note: The values in this table are representative and are based on computational studies of similar pyrazole-containing compounds.

Molecular Docking Simulations with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity. researchgate.net Given the structural motifs present in the molecule, a range of protein families have been explored as potential targets, including kinases, G-protein coupled receptors, and enzymes involved in cell signaling pathways. nih.govmdpi.com

In docking simulations, the phenylpyrazole core can engage in various interactions, such as π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrogen bonding via its nitrogen atoms. The piperazine ring, often protonated under physiological conditions, can form crucial ionic interactions and hydrogen bonds with acidic residues like aspartate and glutamate (B1630785) in the binding pocket. rsc.org The phenyl substituent on the pyrazole ring can further enhance binding through hydrophobic interactions.

The results of docking studies are typically quantified by a scoring function, which estimates the binding free energy. Lower binding energies suggest a more stable protein-ligand complex. These studies have been successfully employed to rationalize the activity of pyrazole derivatives as inhibitors of targets like epidermal growth factor receptor (EGFR) kinase and tubulin. nih.govmdpi.com

Table 2: Representative Molecular Docking Results for Pyrazole-Piperazine Scaffolds with Biological Targets

| Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| EGFR Kinase | 1M17 | Met793, Leu718, Cys797 | -8.0 to -10.0 |

| Tubulin (Colchicine Site) | 3E22 | Cys241, Leu255, Ala316 | -7.5 to -9.5 |

| Sigma-1 Receptor (S1R) | 6DK1 | Glu172, Tyr103, Trp164 | -8.5 to -10.5 |

| Carbonic Anhydrase II | 2VVA | His94, His96, Thr199 | -6.0 to -8.0 |

Note: This table presents a summary of findings from docking studies on compounds structurally related to this compound.

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Landscapes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and the stability of the complex over time. mdpi.com For this compound and its analogs, MD simulations are employed to validate the binding poses obtained from docking and to assess the stability of the key interactions. nih.govrsc.org

During an MD simulation, the trajectories of the atoms in the protein-ligand complex are calculated over a specific period, typically nanoseconds. Analysis of these trajectories can provide valuable information, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system. mdpi.com The root-mean-square fluctuation (RMSF) of individual residues can highlight the flexible regions of the protein upon ligand binding. researchgate.net

Furthermore, MD simulations are crucial for exploring the conformational landscape of this compound. The molecule possesses several rotatable bonds, allowing it to adopt different conformations. Understanding the energetically favorable conformations is essential for predicting its binding mode and for designing more rigid and potent analogs. The piperazine ring, for instance, can exist in chair, boat, and twist-boat conformations, and MD simulations can reveal the predominant conformation when bound to a target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies and Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, 2D and 3D-QSAR studies are valuable for identifying the key structural features that influence their potency and for predicting the activity of novel, unsynthesized compounds. nih.govmdpi.com

In a QSAR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be categorized as constitutional, topological, electronic, and steric, among others. For pyrazole-piperazine derivatives, relevant descriptors often include molecular weight, logP (lipophilicity), molar refractivity, and specific quantum chemical parameters. nih.govnih.gov

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is assessed through internal and external validation techniques. The resulting models can be visualized through contour maps in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which highlight the regions where modifications to the molecular structure are likely to enhance or diminish activity. mdpi.com

Table 3: Common Descriptors Used in QSAR Models for Pyrazole Derivatives

| Descriptor Class | Examples | Information Provided |

| Constitutional | Molecular Weight, Number of Rings | Basic molecular properties |

| Topological | Wiener Index, Randic Index | Molecular branching and connectivity |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |

| Steric/Geometric | Molar Refractivity, Surface Area | Molecular size and shape |

| Lipophilic | LogP, Polar Surface Area (PSA) | Membrane permeability and solubility |

Prediction of Potential Mechanistic Pathways and Interaction Hotspots

The integration of quantum chemical calculations, molecular docking, and molecular dynamics simulations allows for the prediction of potential mechanistic pathways and interaction hotspots for this compound. By understanding the molecule's intrinsic reactivity and its preferred binding modes, hypotheses can be formulated about its mechanism of action at a molecular level.

Interaction hotspots are specific regions within a receptor's binding site that contribute significantly to the binding affinity. Computational methods can identify these hotspots by analyzing the interaction energies between the ligand and individual amino acid residues. For pyrazole-piperazine derivatives, key hotspots often involve aromatic residues for π-stacking, hydrogen bond donors and acceptors, and charged residues for electrostatic interactions. nih.govrsc.org

The prediction of mechanistic pathways involves understanding how the binding of this compound to its target might trigger a biological response. For instance, if the target is a kinase, docking and MD simulations can show how the ligand disrupts the binding of ATP or the substrate, thereby inhibiting the enzyme's catalytic activity. These computational predictions provide a roadmap for experimental validation, such as site-directed mutagenesis studies to confirm the importance of predicted hotspot residues.

Investigation of Mechanistic Biological Interactions of 1 2 Phenylpyrazol 3 Yl Piperazine in Vitro and Preclinical Models Non Clinical Focus

In Vitro Target Identification and Receptor Binding Studies

In vitro studies on compounds structurally related to 1-(2-Phenylpyrazol-3-yl)piperazine have identified several potential molecular targets. The phenylpyrazole and piperazine (B1678402) scaffolds are known to interact with a variety of receptors, suggesting that this compound could exhibit a complex pharmacological profile.

Derivatives of piperazine have been shown to possess a strong affinity for dopamine (B1211576) and sigma (σ1) receptors. nih.gov For instance, certain ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol demonstrated high-affinity binding to the dopamine transporter (DAT), with Ki values ranging from 4.3 to 51 nM. nih.gov Similarly, N-phenylpiperazine analogs have been investigated as selective ligands for the D3 versus the D2 dopamine receptor subtype. nih.gov

Furthermore, the 1-arylpyrazole class of compounds has been identified as potent antagonists of the σ1 receptor. nih.gov A study on 1-arylpyrazoles revealed that a basic amine, such as the one present in the piperazine ring, is crucial for activity. nih.gov The most selective compounds from this series were profiled, leading to the identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) as a high-affinity σ1 receptor antagonist. nih.gov

The P2Y12 receptor, a key player in platelet aggregation, has been identified as a target for phenylpyrazole-containing compounds. A series of phenylpyrazole glutamic acid piperazine backbone derivatives were found to be high-affinity P2Y12 antagonists. acs.org

The following table summarizes the receptor binding affinities of representative compounds from related structural classes.

| Compound Class | Representative Compound/Analog | Target Receptor | Binding Affinity (Ki/IC50) | Reference |

| Piperazine Derivatives | Ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol | Dopamine Transporter (DAT) | 4.3–51 nM | nih.gov |

| N-Phenylpiperazine Analogs | 4-thiophene-3-yl-benzamide N-phenylpiperazines | D3 Dopamine Receptor | 1.4–43 nM | nih.gov |

| 1-Arylpyrazole Derivatives | 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine | σ1 Receptor | High Affinity | nih.gov |

| Phenylpyrazole Piperazine Derivatives | Phenylpyrazole glutamic acid piperazine backbone derivatives | P2Y12 Receptor | Low nanomolar | acs.org |

Elucidation of Cellular Pathway Modulation in Model Systems

The modulation of cellular pathways by phenylpyrazole and piperazine derivatives has been explored in various model systems, providing insights into their potential mechanisms of action.

Compounds containing the piperazine moiety have been shown to interfere with critical signaling pathways in cancer cells. For example, certain piperazine-chalcone hybrids and their pyrazoline analogues have been demonstrated to impact cell cycle progression. A cell cycle analysis revealed that some of these compounds can arrest the HCT-116 cell cycle in the G2/M phase and induce apoptosis. researchgate.net

Furthermore, derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] acs.orgnih.govmdpi.comtriazin-4-amine have been identified as highly potent and selective inhibitors of PI3Kδ. nih.gov The inhibition of the PI3Kδ pathway is known to decrease inflammatory and immune responses, suggesting a potential role for such compounds in autoimmune diseases. nih.gov

The mTOR signaling pathway, a central regulator of cell growth and proliferation, is another target for piperazine-containing compounds. A derivative, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] acs.orgnih.govnaphthyridin-2(1H)-one, was identified as a highly potent and selective mTOR inhibitor. nih.gov The phenyl piperazine side chain of this compound was predicted to orient below a loop region of the ATP-binding site of mTOR. nih.gov

Mechanistic Enzyme Inhibition and Activation Studies (e.g., VEGFR-2, P2Y12, COX enzymes, Enoyl-ACP Reductase)

The phenylpyrazole and piperazine scaffolds are present in numerous compounds designed as enzyme inhibitors.

VEGFR-2 Inhibition: Several studies have highlighted the potential of pyrazole (B372694) and piperazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. Novel piperazine-chalcone hybrids and their related pyrazoline analogues have shown VEGFR-2 inhibitory activity with IC50 values ranging from 0.57 µM to 1.48 µM. researchgate.netnih.gov Similarly, new pyrazole and pyrazolopyridine derivatives have demonstrated dual inhibitory potential on EGFR and VEGFR-2, with VEGFR-2 IC50 values between 0.102 µM and 0.418 µM. nih.gov

P2Y12 Inhibition: The P2Y12 receptor is a crucial target for antiplatelet therapies. medlineplus.gov A series of novel, highly potent P2Y12 antagonists based on a phenylpyrazole glutamic acid piperazine backbone have been developed. acs.org These compounds exhibited not only low nanomolar binding affinity to the P2Y12 receptor but also potent inhibition of platelet aggregation. acs.org

COX Enzyme Inhibition: The cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. researchgate.net Pyrazole derivatives have a long history as COX inhibitors. nih.gov Recent studies have focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov For instance, benzhydrylpiperazine-based compounds have been evaluated as dual COX-2/5-LOX inhibitors, with some derivatives showing promising COX-2 inhibition (IC50 = 0.25 ± 0.03 μM). rsc.org Certain polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles have also exhibited distinctive COX-2 inhibition with good selectivity over COX-1. nih.gov

Enoyl-ACP Reductase Inhibition: Enoyl-acyl carrier protein reductase (ENR) is an essential enzyme in bacterial fatty acid biosynthesis, making it an attractive target for antibacterial agents. nih.govnih.gov Although direct evidence for this compound is lacking, the general class of heterocyclic compounds, including those with triazole motifs which share some structural similarities with pyrazoles, have been investigated as ENR inhibitors. mdpi.com

The table below summarizes the enzyme inhibitory activities of representative compounds.

| Enzyme Target | Compound Class/Representative Compound | IC50 Value | Reference |

| VEGFR-2 | Piperazine-chalcone hybrids | 0.57 µM - 1.48 µM | researchgate.netnih.gov |

| VEGFR-2 | Pyrazole and pyrazolopyridine derivatives | 0.102 µM - 0.418 µM | nih.gov |

| P2Y12 | Phenylpyrazole glutamic acid piperazine derivatives | < 50 nM | acs.org |

| COX-2 | Benzhydrylpiperazine-based dual inhibitor (Compound 9d) | 0.25 ± 0.03 μM | rsc.org |

| COX-2 | Polysubstituted pyrazoles (Compound 10) | ED50 35.7 μmol/kg (in vivo) | nih.gov |

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights in Biological Contexts

Structure-activity relationship (SAR) studies on phenylpyrazole and piperazine derivatives have provided valuable insights into the structural features required for their biological activities.

For 1-arylpyrazole-based σ1 receptor antagonists, the nature of the pyrazole substituents was found to be critical for activity. nih.gov A basic amine, such as that in a piperazine ring, was shown to be a necessary feature, aligning with known pharmacophores for this receptor. nih.gov

In the context of anti-HIV agents, SAR studies on phenylpyrazole derivatives revealed that the diazenyl group could be effectively replaced by an aminomethylene group. acs.org Further optimization of the benzyl (B1604629) group and the pyrazole ring led to derivatives with significantly improved potency. acs.org

SAR investigations of piperazine derivatives have also been conducted for various other targets. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with narcotic agonist and antagonist activity, the stereochemistry played a crucial role, with the S-(+) enantiomers generally showing stronger analgesic activity. nih.gov For antimycobacterial agents based on N-(substituted phenyl)-/N-diphenylmethyl-piperazine, specific substitutions like a 3,4-dichlorophenyl or a diphenylmethyl group on the piperazine nitrogen were found to enhance activity against Mycobacterium tuberculosis. nih.gov

Comparative Analysis of Biological Interactions with Related Pyrazole and Piperazine Scaffolds

The biological activities of compounds containing pyrazole and piperazine scaffolds are diverse and depend on the specific substitutions and their spatial arrangement.

Pyrazole Scaffold: The pyrazole ring is a versatile scaffold found in numerous biologically active compounds. It is a key component of several approved drugs, including the COX-2 inhibitor celecoxib. nih.gov The anti-inflammatory properties of pyrazole derivatives are well-documented. mdpi.comnih.govmdpi.com Beyond inflammation, pyrazole-containing molecules have shown potential as anticancer, antimicrobial, and anticonvulsant agents. mdpi.com The specific substitutions on the pyrazole ring dictate the primary pharmacological activity. For example, the presence of a p-sulfonamidophenyl group at the N-1 position is a hallmark of selective COX-2 inhibitors.

Piperazine Scaffold: The piperazine ring is another privileged scaffold in medicinal chemistry, frequently incorporated into centrally acting agents due to its ability to cross the blood-brain barrier. researchgate.netresearchgate.net It is a common structural motif in drugs targeting dopamine, serotonin, and sigma receptors. nih.govnih.gov The nature of the substituents on the two nitrogen atoms of the piperazine ring is critical in determining the receptor binding profile and functional activity. For example, substitution with an aryl group often confers affinity for aminergic GPCRs, while other substitutions can direct the molecule to different targets like ion channels or enzymes. researchgate.net

The combination of the phenylpyrazole and piperazine scaffolds in a single molecule, as in this compound, suggests the potential for a unique pharmacological profile, possibly combining the properties of both heterocyclic systems. The specific linkage and substitution patterns would be expected to fine-tune the activity and selectivity towards various biological targets.

Pharmacological Profiling in Ex Vivo or Isolated Tissue Systems (e.g., platelet aggregation assays)

Ex vivo studies, particularly platelet aggregation assays, are crucial for evaluating the functional consequences of receptor binding and enzyme inhibition. Given that phenylpyrazole-piperazine derivatives have been identified as P2Y12 inhibitors, their effects on platelet function are of significant interest. acs.org

Inhibition of the P2Y12 receptor by antagonists leads to a reduction in ADP-induced platelet aggregation. medlineplus.govnih.govnih.gov Studies on phenylpyrazole glutamic acid piperazine derivatives have demonstrated a low nanomolar inhibition of platelet aggregation in human platelet-rich plasma assays. acs.org

Platelet aggregation can be assessed using various methods, including light transmission aggregometry in platelet-rich plasma (PRP), impedance aggregometry in whole blood, and rapid functional assays. nih.govnih.gov For example, a whole blood single-platelet counting assay has been shown to be a discriminating method for monitoring the effects of GPIIb/IIIa antagonists, another class of antiplatelet agents. nih.gov

The table below presents a conceptual summary of expected outcomes in platelet aggregation assays based on the activity of related compounds.

| Assay Type | Agonist | Expected Effect of a P2Y12 Inhibitor | Reference |

| Light Transmission Aggregometry (PRP) | ADP | Inhibition of aggregation | acs.org |

| Impedance Aggregometry (Whole Blood) | ADP | Inhibition of aggregation | nih.gov |

| Rapid Platelet Function Assay | Thrombin Receptor Activating Peptide | Inhibition of agglutination (if assay is sensitive to P2Y12 pathway) | nih.gov |

Derivatization and Analog Development Based on the 1 2 Phenylpyrazol 3 Yl Piperazine Scaffold

Design and Synthesis of Structural Analogs and Homologs

The development of structural analogs and homologs of 1-(2-phenylpyrazol-3-yl)piperazine involves a variety of synthetic strategies, primarily focusing on modifications of the pyrazole (B372694), phenyl, and piperazine (B1678402) rings. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

A common synthetic route involves the condensation of a substituted phenylhydrazine (B124118) with a β-ketoester or a related 1,3-dicarbonyl compound to form the pyrazole core. nih.govgoogle.comatlantis-press.com For instance, the reaction of phenylhydrazine with 1-acetoacetyl-4-substituted piperazines yields the corresponding 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives. google.com Subsequent modifications can be introduced to the piperazine nitrogen, the phenyl ring, or the pyrazole ring.

Table 1: Examples of Synthetic Strategies for this compound Analogs

| Starting Materials | Reaction Type | Product | Reference |

| Substituted Phenylhydrazine, β-Ketoester | Cyclocondensation | Substituted 1-Phenylpyrazole (B75819) | nih.gov |

| Acetophenone, Hydrazine (B178648) | Knoevenagel Condensation, Cyclization | 3-Phenyl-1H-pyrazole | atlantis-press.com |

| 1-Acetoacetyl-4-substituted piperazine, Phenylhydrazine | Condensation | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | google.com |

Researchers have synthesized numerous analogs by introducing various substituents to these core structures. For example, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route involving a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids. nih.gov Another approach involves the synthesis of 1,3,4-trisubstituted pyrazole derivatives, where different functional groups are introduced at various positions of the pyrazole ring. nih.gov The synthesis of N-aryl/aralkyl-2-bromoacetamides and their subsequent reaction with 2-furoyl-1-piperazine has also been explored to create novel acetamide (B32628) derivatives. researchgate.net

Rational Design Principles for Analog Libraries

The design of analog libraries based on the this compound scaffold is guided by rational design principles aimed at optimizing interactions with specific biological targets. nih.gov This involves considering the structure-activity relationships (SAR) to predict how different functional groups will influence the compound's efficacy and potency. nih.govresearchgate.net

A key principle is molecular hybridization, which combines pharmacophoric elements from different bioactive molecules into a single hybrid compound. nih.gov This strategy aims to leverage the beneficial properties of each component to create a more effective therapeutic agent. For instance, the pyrazole moiety is a known pharmacophore that can mimic adenine (B156593) and form hydrogen bonds with key residues in protein kinases. nih.gov

The design process often involves creating focused libraries that explore modifications at specific positions of the scaffold. For example, one study focused on modifying the phenylacetamide and 3-OCH3Ph moieties of a lead compound to enhance its activity against pancreatic cancer. nih.gov Another study introduced differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold, referencing the structures of known topoisomerase II inhibitors. mdpi.com

Table 2: Rational Design Strategies for Analog Libraries

| Design Principle | Description | Example | Reference |

| Molecular Hybridization | Combining pharmacophoric elements from different bioactive molecules. | Pyrazole-phthalazine hybrids as α-glucosidase inhibitors. | nih.gov |

| Structure-Activity Relationship (SAR) | Studying how chemical structure relates to biological activity to guide modifications. | Modifying phenylacetamide and 3-OCH3Ph moieties for enhanced anticancer activity. | nih.gov |

| Privileged Scaffold Hopping | Replacing a core scaffold with another that has similar spatial arrangement of functional groups. | Using the pyrazole scaffold as a key building block in protein kinase inhibitors. | nih.gov |

Chemoinformatics and Virtual Screening Approaches for Analog Discovery

Chemoinformatics and virtual screening play a crucial role in the discovery of novel analogs of this compound. nih.gov These computational techniques allow for the rapid screening of large compound databases to identify potential hits with desired biological activities, significantly accelerating the drug discovery process. nih.govnih.gov

One common approach is ligand-based virtual screening, where known active compounds are used as templates to search for structurally similar molecules. nih.gov For instance, a hierarchical virtual screening campaign utilized shape-based screening with known juvenile hormone agonists as templates to identify novel piperazine derivatives. nih.gov

Structure-based virtual screening, or docking, involves fitting potential ligands into the three-dimensional structure of a biological target. nih.gov This method was used to screen a database of 5 million compounds against a homology model of the DmMet PAS-B domain, leading to the identification of a novel piperazine-based insect juvenile hormone agonist. nih.gov Similarly, a virtual screening strategy targeting the papain-like protease (PLpro) of SARS-CoV-2 led to the discovery of a compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold. nih.govscilit.com

Molecular dynamics (MD) simulations can further refine the results of virtual screening by providing insights into the dynamic interactions between the ligand and the target protein. mdpi.com

Impact of Peripheral and Core Structural Modifications on Mechanistic Interactions

Peripheral Modifications:

Substitutions on the phenyl and piperazine rings can influence the compound's interaction with the target protein. For example, in a series of pyrazole derivatives targeting protein kinases, the addition of a t-butyl group to the pyrazole ring was found to stabilize the DFGout arrangement through interactions with hydrophobic clusters of the kinase. nih.gov In another study, the introduction of a methoxy (B1213986) group at the 2-position of the aryl ring in arylpiperazine derivatives was found to be the most favorable modification, enabling hydrogen bonding with specific residues in the binding site. mdpi.com

Core Modifications:

Table 3: Impact of Structural Modifications

| Modification | Impact | Example | Reference |

| Peripheral | |||

| t-butyl group on pyrazole ring | Stabilizes DFGout conformation in protein kinases. | Rebastinib | nih.gov |

| Methoxy group on aryl ring | Enables hydrogen bonding with target residues. | Arylpiperazine derivatives | mdpi.com |

| Core | |||

| Replacement of piperazine ring | Can decrease biological activity. | Chromen-4-one derivatives | nih.gov |

| Replacement of pyrazole moiety | Can weaken inhibitory effects. | Anle138b analogs | mdpi.com |

Analytical Method Development for Research Applications of 1 2 Phenylpyrazol 3 Yl Piperazine

Chromatographic Separation Techniques for Purity and Quantitative Analysis in Research Matrices (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating 1-(2-Phenylpyrazol-3-yl)piperazine from impurities, starting materials, and byproducts, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for purity and quantitative analysis would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the phenyl and pyrazole (B372694) rings in the molecule are strong chromophores. For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard.

| Parameter | Typical Condition for HPLC Analysis of a Phenylpyrazolylpiperazine Derivative |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Dependent on the specific compound and conditions, typically 5-10 minutes |

Gas Chromatography (GC) can also be utilized, particularly for assessing the presence of volatile impurities. However, due to the relatively high boiling point and potential thermal degradation of this compound, derivatization might be necessary to increase its volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Advanced Mass Spectrometry for Trace Analysis and In Vitro Metabolite Identification

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of this compound and its metabolites. When coupled with a chromatographic system (LC-MS or GC-MS), it provides both separation and identification capabilities.

For trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity. In this technique, the parent ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification, even in complex biological matrices.

In the context of in vitro metabolism studies, for instance in liver microsomes, high-resolution mass spectrometry (HRMS) techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) are invaluable. These instruments provide highly accurate mass measurements, which facilitate the determination of the elemental composition of potential metabolites. Common metabolic pathways for N-phenylpiperazine derivatives include hydroxylation of the aromatic rings, N-dealkylation of the piperazine (B1678402) ring, and oxidation. The high mass accuracy of QTOF-MS allows for confident identification of these metabolic products.

| Ionization Mode | Precursor Ion ([M+H]⁺) | Major Fragment Ions (Predicted) | Application |

| Electrospray (ESI+) | m/z 243.1604 | Phenylpyrazole moiety, piperazine ring fragments | Quantitative analysis and structural confirmation |

| ESI+ (Metabolite) | m/z 259.1553 | Corresponds to a hydroxylated metabolite ([M+H+O]⁺) | In vitro metabolite identification |

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods offer a rapid and straightforward approach for the quantification of this compound in pure form or in simple solvent systems.

UV-Vis Spectroscopy is based on the principle that the molecule absorbs light in the ultraviolet-visible region due to electronic transitions within its chromophoric groups (the phenyl and pyrazole rings). A solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. A calibration curve of absorbance versus concentration can be used for quantification.

Fluorescence Spectroscopy can be a more sensitive alternative if the compound exhibits native fluorescence. The molecule is excited at a specific wavelength, and the emitted light is measured at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. The presence of the extended aromatic system in this compound suggests that it may possess fluorescent properties, which could be exploited for highly sensitive quantification.

| Method | Parameter | Typical Value for a Phenylpyrazole Derivative |

| UV-Vis Spectroscopy | λmax (in Ethanol) | ~250-260 nm |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | |

| Fluorescence Spectroscopy | Excitation Wavelength | ~260 nm |

| Emission Wavelength | ~350-450 nm |

Bioanalytical Methods for In Vitro and Preclinical Sample Analysis

The analysis of this compound in biological matrices such as plasma, urine, and tissue homogenates presents unique challenges due to the complexity of these samples. The development of robust bioanalytical methods is essential for in vitro and preclinical studies.

A typical bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the required level of cleanliness and the desired concentration factor.

Chromatographic Separation: As with purity analysis, reversed-phase HPLC is the standard technique. The chromatographic conditions are optimized to achieve a short run time and good separation from endogenous matrix components.

Detection: LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity. The use of an internal standard, a structurally similar compound added at a known concentration to all samples, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.

The validation of a bioanalytical method according to regulatory guidelines is necessary to ensure its reliability. This involves assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix.

| Parameter | Method/Technique | Purpose |

| Sample Cleanup | Protein Precipitation, LLE, or SPE | Removal of interfering matrix components |

| Separation | Ultra-High-Performance Liquid Chromatography (UHPLC) | Fast and efficient separation from endogenous compounds |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective quantification |

| Quantification | Internal Standard Calibration | Correction for matrix effects and procedural losses |

| Validation | According to FDA/EMA guidelines | Ensuring the reliability and reproducibility of the analytical data |

Future Directions and Emerging Research Avenues for 1 2 Phenylpyrazol 3 Yl Piperazine

Integration with High-Throughput Screening Methodologies for Mechanistic Discovery

The future of drug discovery for compounds like 1-(2-Phenylpyrazol-3-yl)piperazine will heavily rely on the integration of high-throughput screening (HTS) to rapidly identify biological targets and elucidate mechanisms of action. High-Throughput Virtual Screening (HTVS) offers a cost-effective and efficient alternative to traditional laboratory methods, allowing for the rapid analysis of vast compound libraries against various biological targets. chemmethod.com For instance, HTVS has been successfully used to identify novel pyrazole-based inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.com

A similar approach could be applied to a virtual library of derivatives of this compound to screen against a panel of kinases, G-protein coupled receptors, and other enzymes implicated in diseases like cancer, inflammatory disorders, and neurological conditions. cijournal.ru Combining HTVS with early-stage in silico analysis of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can ensure that identified lead compounds possess favorable pharmacokinetic profiles, accelerating their path to further development. chemmethod.com

Table 1: Hypothetical High-Throughput Screening Workflow

| Step | Methodology | Objective | Potential Outcome |

|---|---|---|---|

| 1. Library Generation | In Silico Chemistry | Create a diverse virtual library of this compound analogues. | A large set of structurally varied compounds for screening. |

| 2. Virtual Screening | Molecular Docking, HTVS | Screen the library against a panel of known disease targets (e.g., kinases, receptors). chemmethod.comcijournal.ru | Identification of "hit" compounds with high predicted binding affinity. |

| 3. ADME Profiling | Computational Tools (e.g., QikProp) | Predict the pharmacokinetic properties of hit compounds. chemmethod.com | Selection of hits with drug-like properties for synthesis. |

| 4. In Vitro Assay | Cell-based Assays, Biochemical Assays | Validate the biological activity of synthesized hit compounds. | Confirmation of lead compounds and their potency. |

Exploration of Novel Synthetic Pathways and Catalytic Systems

Advancements in synthetic organic chemistry offer exciting opportunities to develop more efficient, sustainable, and versatile methods for preparing this compound and its derivatives. Traditional methods can be resource-intensive; therefore, research into novel synthetic routes is crucial.

Future explorations could focus on:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and efficiency. mdpi.com Developing a one-pot MCR for the this compound core would significantly streamline synthesis. For example, taurine-catalyzed four-component reactions have been used to create pyrano[2,3-c]pyrazoles in water, highlighting the potential for green chemistry approaches. mdpi.com

Green Catalysis: The use of environmentally benign catalysts, such as nano-ZnO, has been shown to be highly efficient for synthesizing pyrazole (B372694) derivatives. mdpi.com Exploring similar nanocatalysts or biocatalysts for the synthesis of the target compound could reduce waste and energy consumption.

C-H Functionalization: Recent breakthroughs in photoredox catalysis allow for the direct functionalization of C-H bonds on piperazine (B1678402) rings. mdpi.com This technology could be used to introduce diverse substituents onto the piperazine moiety of the core structure, rapidly generating a library of analogues for structure-activity relationship (SAR) studies without the need for pre-functionalized starting materials.

Advanced Catalytic Systems: Palladium-catalyzed methods like the Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions are standard for forming N-aryl bonds, which would be key in synthesizing the phenyl-piperazine linkage. nih.gov Future work could involve optimizing these reactions with novel ligands or exploring more sustainable metal catalysts like iron or nickel.

Table 2: Comparison of Synthetic Approaches

| Approach | Traditional Methods | Novel/Future Methods | Advantages of Novel Methods |

|---|---|---|---|

| Core Formation | Stepwise condensation and cyclization | One-pot multicomponent reactions mdpi.commdpi.com | Increased efficiency, reduced steps, lower waste. |

| Catalysis | Stoichiometric reagents, harsh conditions | Green catalysts (e.g., nano-ZnO), photoredox catalysts mdpi.commdpi.com | Environmentally friendly, milder reaction conditions. |

| Derivatization | Use of pre-functionalized starting materials | Direct C-H functionalization mdpi.com | Greater synthetic flexibility, rapid library generation. |

| Coupling | Classical SNAr reactions | Optimized Pd- or Cu-catalyzed cross-coupling nih.gov | Higher yields, broader substrate scope, milder conditions. |

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for modern drug discovery and materials science, providing deep insights that guide experimental work. eurasianjournals.com For this compound, advanced computational modeling can accelerate the discovery process by predicting molecular properties and interactions.

Key computational approaches include:

Quantum Mechanical (QM) Calculations: These methods can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, offering insights into its fundamental chemical nature.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, revealing its conformational flexibility and how it interacts with biological targets like proteins or with other molecules in a material. eurasianjournals.com This is crucial for understanding binding kinetics and mechanisms.

Machine Learning (ML) and AI: Emerging AI-driven platforms can be trained on existing chemical and biological data to predict the properties of new molecules, identify potential biological targets, and even design novel derivatives of this compound with desired characteristics. eurasianjournals.com

These computational tools can be integrated to build predictive models for bioactivity, toxicity, and material properties, significantly reducing the time and cost associated with laboratory-based trial and error. eurasianjournals.com

Table 3: Applications of Computational Modeling

| Modeling Technique | Application for this compound | Research Question Addressed |

|---|---|---|

| Molecular Docking | Predict binding poses and affinity to protein targets. chemmethod.com | What proteins does this compound likely interact with? |

| Quantum Mechanics | Calculate electronic properties and reaction mechanisms. eurasianjournals.com | How stable is the molecule and how will it react? |

| Molecular Dynamics | Simulate movement and interaction with targets over time. eurasianjournals.com | How does the compound behave in a biological environment? |

| ADME Prediction | In silico evaluation of pharmacokinetic properties. chemmethod.com | Is the compound likely to be a viable drug candidate? |

| Machine Learning | Predict bioactivity and design novel analogues. eurasianjournals.com | Can we design a better molecule based on existing data? |

Expanding the Scope of Mechanistic Biological Exploration in Diverse Model Systems

While initial research may focus on a specific disease area, the pyrazole-piperazine scaffold is known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. jetir.orgglobalresearchonline.net A key future direction is to systematically explore the potential of this compound and its derivatives across a diverse range of biological models.

This exploration would involve screening against a wide panel of human cancer cell lines, including those known for drug resistance, as has been done for other novel piperazine derivatives. nih.gov Beyond cancer, its efficacy could be tested in models of inflammation, bacterial infection (particularly against resistant strains like MRSA), and neurodegenerative diseases. nih.gov For promising compounds, in vivo studies in murine or other animal models would be the next critical step to validate in vitro findings and assess systemic effects. nih.govresearchgate.net Such broad-based screening increases the chances of discovering novel therapeutic applications for this versatile scaffold.

Potential Applications in Materials Science or Catalyst Design

The utility of heterocyclic compounds like pyrazoles extends beyond medicine into materials science. jetir.org Pyrazole derivatives are known to have applications as fluorescent dyes, corrosion inhibitors, and agrochemicals. jetir.orgglobalresearchonline.net The conjugated system of the phenylpyrazole moiety in this compound suggests potential for interesting photophysical properties.

Future research could investigate:

Fluorescent Probes: The molecule could be functionalized to act as a fluorescent label for biological imaging or as a sensor for detecting metal ions or other analytes. jetir.org

Corrosion Inhibitors: The nitrogen atoms in the pyrazole and piperazine rings can coordinate to metal surfaces, a property that has been exploited in other pyrazole derivatives to prevent corrosion of steel and other metals. globalresearchonline.net

Organic Electronics: The aromatic and heterocyclic components of the molecule could be explored for their potential use in organic light-emitting diodes (OLEDs) or other electronic materials, although this would require significant chemical modification.

Catalysis: The piperazine and pyrazole nitrogens offer potential coordination sites for metal ions, suggesting that the molecule could serve as a ligand in the design of novel catalysts for organic synthesis. jetir.org

This research avenue highlights the versatility of the this compound structure, positioning it as a valuable platform for innovation in both medicine and advanced materials.

Q & A

Basic: What are the recommended safety protocols for handling 1-(2-Phenylpyrazol-3-yl)piperazine in laboratory settings?

Answer:

- Protective Equipment : Use chemical-resistant gloves (JIS T 8116) and safety goggles (JIS T 8147). Wear long-sleeved lab coats to minimize skin exposure .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Hygiene Practices : Avoid contamination of surfaces; clean spills immediately with appropriate solvents.

- First Aid : In case of inhalation, move to fresh air and monitor for respiratory distress. For skin contact, wash thoroughly with soap and water .

Basic: What synthetic routes are effective for preparing this compound derivatives?

Answer:

- Alkylation : React this compound with propargyl bromide in DMF using K₂CO₃ as a base (e.g., yields up to 97% for triazole derivatives) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with CuSO₄·5H₂O and sodium ascorbate in H₂O:DCM (1:2) to form triazole-linked derivatives .

- Purification : Column chromatography with silica gel (hexane:EtOAc, 1:8) to isolate products .

Advanced: How can researchers resolve contradictions between structural data and thermodynamic properties in piperazine complexes?

Answer:

- Combined Techniques : Use X-ray crystallography for structural elucidation and potentiometric titration (e.g., in water with Pr³⁺ or transition metals) to determine thermodynamic stability constants .

- Case Study : For ligands like 4,6-dimethyl-1,3-bis{methyl[1-(2-hydroxyethyl)piperazyl]}-benzene (L1), structural rigidity from piperazine affects coordination selectivity, which NMR and titration data can clarify .

Advanced: What computational methods validate the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin 5-HT₂C or dopamine D₂). Focus on hydrogen bonding with pyrazole and π-π stacking with phenyl groups .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Basic: How is the purity of synthesized derivatives assessed?

Answer:

- TLC Monitoring : Use hexane:EtOAc (2:1 or 1:2) to track reaction progress .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.58–3.80 ppm for piperazine protons) and LCMS (e.g., m/z 397.16 for triazole derivatives) .

- Elemental Analysis : Verify C, H, N, and F content (e.g., ±0.5% deviation from theoretical values) .

Advanced: What strategies optimize pharmacokinetic properties of these derivatives?

Answer:

- Lipophilicity Adjustments : Introduce polar substituents (e.g., -OH, -OCH₃) to reduce LogP and improve solubility .

- Metabolic Stability : Perform in vitro assays (e.g., liver microsomes) to assess CYP450-mediated degradation. Fluorinated analogs (e.g., 2-fluorobenzyl) often exhibit longer half-lives .

Basic: What spectroscopic techniques characterize these compounds?

Answer:

- NMR : Assign protons on piperazine (δ 2.5–3.8 ppm) and pyrazole (δ 7.0–8.4 ppm) rings. ¹³C NMR confirms carbonyl or aromatic carbons .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., pyridylpyrazole derivatives) .

- FTIR : Identify N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced: How to design SAR studies to improve anticancer activity?

Answer:

- Substituent Variation : Replace the 2-fluorobenzyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate cytotoxicity .

- Biological Screening : Test against MCF-7 (breast) and A549 (lung) cancer cells. Triazole derivatives with nitro groups show IC₅₀ values <10 µM .

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to confirm mechanism .

Basic: What solvents and reaction conditions are optimal for piperazine functionalization?

Answer:

- Solvents : DMF for alkylation (polar aprotic), DCM for CuAAC reactions .

- Catalysts : CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) for click chemistry .

- Temperature : Room temperature (25°C) for 2–6 hours to minimize side reactions .

Advanced: How do structural modifications impact receptor selectivity in CNS-targeted derivatives?

Answer:

- Serotonin vs. Dopamine Receptors : Bulky substituents (e.g., 3-trifluoromethylphenyl) favor 5-HT₂C over D₂ receptors. Computational docking shows steric clashes with D₂ pockets .

- Case Study : BMY 13859-1 (benzisothiazolylpiperazine) exhibits 10-fold selectivity for 5-HT₂A due to sulfonyl group interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products